molecular formula C11H11BrO4 B8790636 Methyl 5-(2-bromoacetyl)-2-methoxybenzoate

Methyl 5-(2-bromoacetyl)-2-methoxybenzoate

Cat. No. B8790636
M. Wt: 287.11 g/mol
InChI Key: GAURKYHGBCAWNK-UHFFFAOYSA-N
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Patent
US04221808

Procedure details

To a solution of 52.0 g (0.25 mole) of this ketone in 400 ml of chloroform is added a solution of 40.0 g (0.25 mole) of bromine in 200 ml of chloroform at such a rate as reaction mixture decolorizes (50 minutes after a 25 minute initiation period). Solvent is evaporated and the residue recrystallized from methanol to give 54.1 g (75%) of methyl 5-(2-bromoacetyl)-2-methoxybenzoate, m.p. 149°-153° C. A second crop of 10.4 g is obtained from the mother liquor.
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[CH:6][C:7]([O:14][CH3:15])=[C:8]([CH:13]=1)[C:9]([O:11][CH3:12])=[O:10])(=[O:3])[CH3:2].[Br:16]Br>C(Cl)(Cl)Cl>[Br:16][CH2:2][C:1]([C:4]1[CH:5]=[CH:6][C:7]([O:14][CH3:15])=[C:8]([CH:13]=1)[C:9]([O:11][CH3:12])=[O:10])=[O:3]

Inputs

Step One
Name
Quantity
52 g
Type
reactant
Smiles
C(C)(=O)C=1C=CC(=C(C(=O)OC)C1)OC
Name
Quantity
40 g
Type
reactant
Smiles
BrBr
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as reaction mixture
CUSTOM
Type
CUSTOM
Details
50 minutes
Duration
50 min
CUSTOM
Type
CUSTOM
Details
after a 25 minute
Duration
25 min
CUSTOM
Type
CUSTOM
Details
Solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C=1C=CC(=C(C(=O)OC)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 54.1 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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